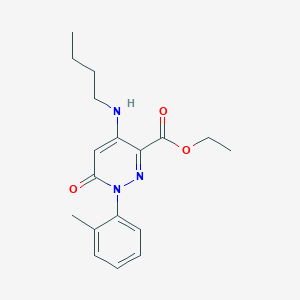

![molecular formula C15H13F3N6O2S B2869589 2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-(三氟甲氧基)苯基)乙酰胺 CAS No. 1058238-82-6](/img/structure/B2869589.png)

2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-(三氟甲氧基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives are known to be synthesized through a variety of synthetic routes and have been used in medicinal chemistry . They have shown potential as potent inhibitors, such as USP28 inhibitors .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is complex and can be analyzed using 1D and 2D NMR spectroscopy and X-ray crystallography . The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) is a key feature of these compounds .Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involve interactions with various compounds. For example, it has been reported that these derivatives can react with europium under solvothermal conditions in pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using quantitative structure–activity relationship (QSAR) studies . These studies reveal key descriptors of these compounds and help in predicting their properties.科学研究应用

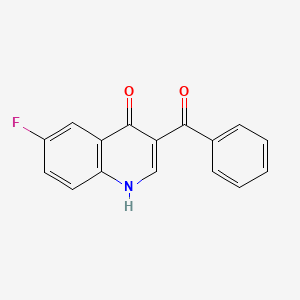

杂环化合物合成

对包含噻二唑和其他部分的杂环化合物的研究导致了各种衍生物的开发,这些衍生物对棉铃虫等害虫具有潜在的杀虫性能,棉铃虫学名斜纹夜蛾。这些研究涉及通过红外、质谱和核磁共振等技术鉴定的化合物的合成,突出了杂环化学在农业应用中的多种潜力 (Fadda 等,2017)。

放射性药物

为用 PET 成像转运蛋白开发选择性放射性配体涉及用氟-18 合成和标记化合物,例如 DPA-714。这一过程对于神经病学和肿瘤学中诊断能力的进步至关重要 (Dollé 等,2008)。

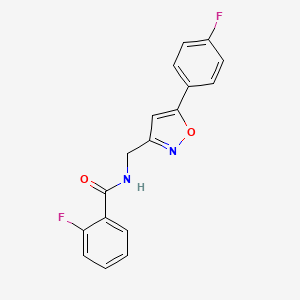

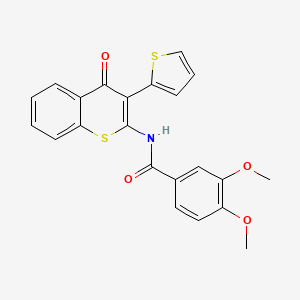

抗菌和抗癌剂

基于噻吩的新型杂环化合物的合成显示出对各种病原体的潜在抗菌性能,一些化合物对真菌感染表现出有效的活性。类似地,源自基于吲哚的杂环化合物的化合物表现出显着的抗癌活性,为开发新的治疗剂提供了基础 (Mabkhot 等,2016);(Abdelhamid 等,2016)。

分子探针

在腺苷受体的背景下,基于特定支架(例如吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺)的分子探针的设计促进了受体动力学和信号通路的研究所。这些探针可用于基础研究和诊断工具的开发 (Kumar 等,2011)。

作用机制

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 can significantly inhibit the activity of LSD1 . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .

Biochemical Pathways

The inhibition of LSD1 by the compound leads to changes in the methylation status of histones, which can affect gene expression. This can result in the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s reversible inhibition of lsd1 suggests that it may have a suitable pharmacokinetic profile for therapeutic use .

Result of Action

When cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could potentially be used in the treatment of diseases where LSD1 is overexpressed, such as certain types of cancer .

属性

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O2S/c1-2-24-13-12(22-23-24)14(20-8-19-13)27-7-11(25)21-9-3-5-10(6-4-9)26-15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWATOYSNKJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)